molecular formula C20H22N2O4 B2823724 6-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1H-indole-2-carboxamide CAS No. 1798462-63-1

6-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1H-indole-2-carboxamide

Cat. No. B2823724
CAS RN: 1798462-63-1
M. Wt: 354.406
InChI Key: WLKIRXAHWQEIJJ-UHFFFAOYSA-N
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Description

6-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1H-indole-2-carboxamide, also known as ME-18-OH, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the indole class of compounds and has been synthesized using various methods.

Scientific Research Applications

Rh(III)-Catalyzed Selective Coupling

A study by Zheng, Zhang, and Cui (2014) reports a Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids. This methodology is significant for producing diverse products through selective C-C and C-N bond formation, providing a versatile approach for the synthesis of compounds including 6-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1H-indole-2-carboxamide derivatives. The study also explored kinetic isotope effects to reveal mechanisms of C-H activation and electrophilic addition, contributing to the understanding of complex reaction pathways involved in the synthesis of such compounds Jing Zheng, Yan Zhang, Sunliang Cui, (2014).

Pharmacological Investigation

Chikhale et al. (2009) synthesized a series of tetrahydropyrimidine-5-carboxylates with potential pharmacological activities. These compounds were designed by reacting ethyl acetoacetate, s-methylisourea, and appropriate benzaldehydes, followed by a reaction with substituted phenacyl bromides. The pharmacological investigation included antihypertensive and anti-inflammatory activities, highlighting the potential therapeutic applications of these derivatives in managing hypertension and inflammation R. Chikhale, R. Bhole, P. Khedekar, K. Bhusari, (2009).

Antioxidant and Cytotoxicity Properties

Goh et al. (2015) studied the in vitro antioxidant and cytotoxicity properties of various 6-methoxytetrahydro-β-carboline derivatives. These derivatives were synthesized via the Maillard reaction using food flavors and 5-methoxytryptamine, demonstrating moderate antioxidant properties and selective cytotoxic activities against non-tumorous cell lines. This research underscores the potential of these compounds in food chemistry and pharmacology for developing novel antioxidants with reduced toxicity T. B. Goh, R. Koh, M. Yam, M. E. Azhar, M. Mordi, S. Mansor, (2015).

properties

IUPAC Name

6-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-24-14-9-8-13-10-17(22-16(13)11-14)20(23)21-12-19(26-3)15-6-4-5-7-18(15)25-2/h4-11,19,22H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKIRXAHWQEIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC(C3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1H-indole-2-carboxamide

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